molecular formula C16H15FN2O4S B3013637 ethyl 4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 900002-47-3

ethyl 4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

Cat. No. B3013637
CAS RN: 900002-47-3
M. Wt: 350.36
InChI Key: VFFJVAHPGMCEGE-UHFFFAOYSA-N
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Description

The compound ethyl 4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound. Pyrimidine derivatives have been extensively studied due to their diverse biological activities and their presence in many pharmaceuticals. The compound is closely related to the polysubstituted pyridines and pyrido[4,3-d]pyrimidines described in the provided papers, which exhibit interesting structural and potential biological properties .

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the condensation of substituted aldehydes, ethyl 3-oxobutanoate, and urea. This process can be facilitated by catalysts such as Potassium tert-butoxide and the use of microwave irradiation, which significantly reduces the reaction time . The synthesis of the specific compound mentioned would likely follow a similar pathway, with the introduction of a sulfanyl group and a fluorophenyl moiety to the pyrimidine core.

Molecular Structure Analysis

X-ray diffraction studies have shown that related compounds, such as ethyl 2,6-bis(4-fluorophenyl)-4-hydroxy-5-(4-methylphenylsulfanyl)pyridine-3-carboxylate, adopt nearly planar structures. The crystal structures are stabilized by various intermolecular interactions, including C-H...O, C-H...F, and C-H...π interactions . These interactions are crucial in determining the molecular conformation and packing within the crystal lattice. The compound would likely exhibit similar planarity and stabilization through analogous intermolecular forces.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their substitution patterns. For instance, the introduction of fluorine atoms can increase the lipophilicity of the molecule, which may affect its solubility and permeability across biological membranes . The presence of a sulfanyl group could contribute to the compound's potential as a ligand in metal coordination complexes. The exact physical and chemical properties of the compound would need to be determined experimentally.

Scientific Research Applications

Synthesis and Crystal Structure Analysis

This compound is utilized in the synthesis of novel derivatives, particularly in the realm of 4-thiopyrimidine derivatives. A study by Stolarczyk et al. (2018) delves into the synthesis of three new 4-thiopyrimidine derivatives, starting from a similar compound, ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. These derivatives were characterized using various spectroscopic methods and single-crystal X-ray diffraction. Such research is pivotal in understanding the molecular structures and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Stolarczyk et al., 2018).

Antimicrobial and Cytotoxic Activity

Compounds related to ethyl 4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate have been explored for their antimicrobial properties. Tiwari et al. (2018) report on the synthesis of novel chromone-pyrimidine coupled derivatives, demonstrating significant antimicrobial activity. This study highlights the potential of such compounds in developing new antibacterial and antifungal agents (Tiwari et al., 2018).

Nonlinear Optical Analysis

The compound has applications in nonlinear optical organic crystal growth, as indicated by a study conducted by Dhandapani et al. (2017). They explored the synthesis and characterization of a related compound, ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate. This research provides insights into the potential use of such compounds in optoelectronics and photonics (Dhandapani et al., 2017).

Synthesis and Structural Evaluation for Biological Activities

Additionally, there is significant interest in synthesizing and evaluating such compounds for biological activities. Research by Shanmugasundaram et al. (2011) on pyrido(2,3-d)pyrimidine-carboxylate derivatives, closely related to the compound , reveals their potential for antibacterial, antifungal, and antitumor activities. This study underscores the importance of such compounds in medicinal chemistry and drug development (Shanmugasundaram et al., 2011).

Future Directions

The novel scaffolds of similar compounds, such as triazole-pyrimidine-based compounds, can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction for the research and development of “ethyl 4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate” and its derivatives.

properties

IUPAC Name

ethyl 4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4S/c1-3-23-15(21)13-9(2)18-16(22)19-14(13)24-8-12(20)10-4-6-11(17)7-5-10/h4-7H,3,8H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFJVAHPGMCEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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